1-Methyl-5-(trinitromethyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trinitromethyl)-1H-tetrazole is a compound of significant interest in the field of energetic materials. It is known for its high nitrogen and oxygen content, which contribute to its potential as a powerful explosive. The compound’s structure includes a tetrazole ring substituted with a methyl group and a trinitromethyl group, making it a highly energetic and reactive molecule.
Preparation Methods
The synthesis of 1-Methyl-5-(trinitromethyl)-1H-tetrazole typically involves nitration reactions. One common method starts with the nitration of 1-methylimidazole and its derivatives using a mixture of concentrated nitric acid (HNO₃) and sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). The reaction conditions, such as temperature and the ratio of reagents, are carefully controlled to achieve high yields and purity .
Chemical Reactions Analysis
1-Methyl-5-(trinitromethyl)-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of less oxidized derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives
Scientific Research Applications
1-Methyl-5-(trinitromethyl)-1H-tetrazole has several scientific research applications, particularly in the field of energetic materials. It is used in the development of primary explosives, laser-ignitable materials, and other high-energy compounds. The compound’s unique properties make it suitable for applications requiring high detonation velocities and pressures .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trinitromethyl)-1H-tetrazole involves the rapid release of energy upon decomposition. The molecular targets and pathways include the breaking of nitrogen-nitrogen and carbon-nitrogen bonds, leading to the formation of gaseous products such as nitrogen and carbon dioxide. This rapid decomposition is responsible for the compound’s explosive properties .
Comparison with Similar Compounds
1-Methyl-5-(trinitromethyl)-1H-tetrazole can be compared with other similar compounds, such as:
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole: This compound also contains a trinitromethyl group and exhibits high energetic properties.
3-Trinitromethyl-5-nitramino-1H-1,2,4-triazole: Another energetic compound with similar applications in the field of explosives.
These compounds share similar structural features and energetic properties, but this compound is unique due to its specific substitution pattern and the presence of the tetrazole ring.
Properties
CAS No. |
112472-40-9 |
---|---|
Molecular Formula |
C3H3N7O6 |
Molecular Weight |
233.10 g/mol |
IUPAC Name |
1-methyl-5-(trinitromethyl)tetrazole |
InChI |
InChI=1S/C3H3N7O6/c1-7-2(4-5-6-7)3(8(11)12,9(13)14)10(15)16/h1H3 |
InChI Key |
WQPPNONYWMREAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.